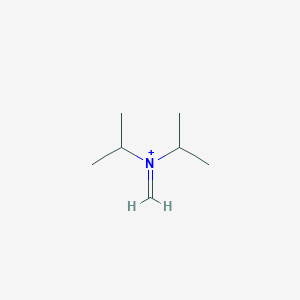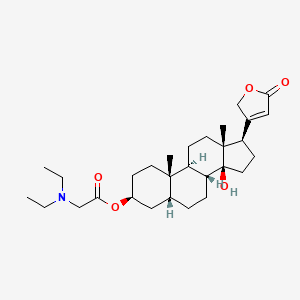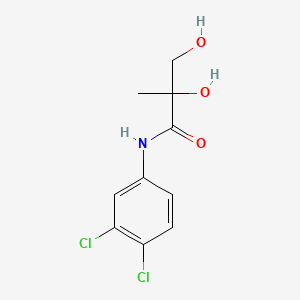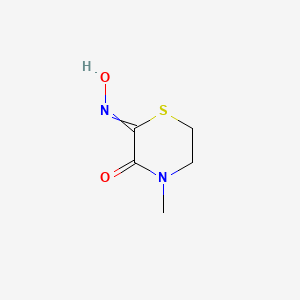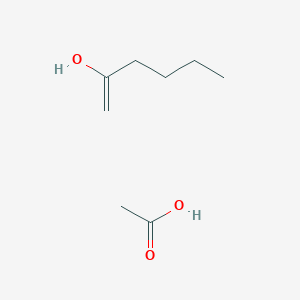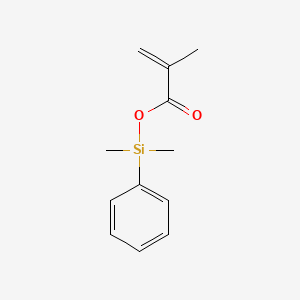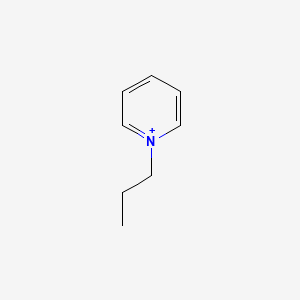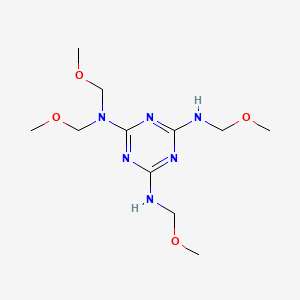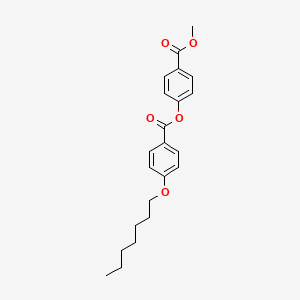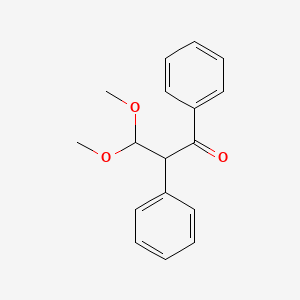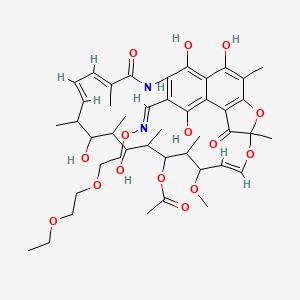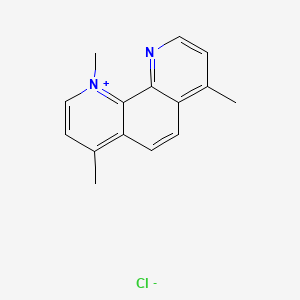
1,4,7-Trimethyl-1,10-phenanthrolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it forms strong complexes with metal ions. The presence of methyl groups at positions 1, 4, and 7 enhances its chemical properties, making it a valuable reagent in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride can be synthesized through a series of chemical reactions starting from 1,10-phenanthroline. The methylation of 1,10-phenanthroline is typically achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation. The resulting trimethylated product is then converted to its chloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or chromatography techniques to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trimethyl-1,10-phenanthrolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline compounds.
Scientific Research Applications
1,4,7-Trimethyl-1,10-phenanthrolinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its ability to interact with metal ions.
Industry: Utilized in the development of sensors and analytical devices for detecting metal ions in environmental and industrial samples.
Mechanism of Action
The mechanism of action of 1,4,7-Trimethyl-1,10-phenanthrolinium chloride involves its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteins by removing essential metal ions from their active sites. The compound primarily targets zinc metalloproteases, leading to the formation of inactive enzyme complexes .
Comparison with Similar Compounds
1,4,7-Trimethyl-1,10-phenanthrolinium chloride is compared with other similar compounds such as:
1,10-Phenanthroline: The parent compound, which lacks the methyl groups, making it less hydrophobic and less sterically hindered.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic and steric characteristics.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at positions 2 and 9, offering different steric and electronic properties.
The uniqueness of this compound lies in its specific methylation pattern, which enhances its chemical stability and reactivity compared to its analogs .
Properties
CAS No. |
51620-99-6 |
|---|---|
Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1,4,7-trimethyl-1,10-phenanthrolin-1-ium;chloride |
InChI |
InChI=1S/C15H15N2.ClH/c1-10-6-8-16-14-12(10)4-5-13-11(2)7-9-17(3)15(13)14;/h4-9H,1-3H3;1H/q+1;/p-1 |
InChI Key |
MOLWLGUNGKOXGL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC3=C(C=C[N+](=C3C2=NC=C1)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



